N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide
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Overview
Description
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides. This compound features a pyrimidine ring substituted with a chlorine atom and a methyl group, along with an ethyl linkage to a benzamide moiety. The presence of the pyrimidine ring makes it a significant compound in medicinal chemistry due to its potential pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 4-chloro-6-methylpyrimidine with ethylating agents under controlled conditions.
Coupling with Benzamide: The synthesized pyrimidine derivative is then coupled with benzamide using suitable coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents on the pyrimidine ring.
Scientific Research Applications
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting various diseases.
Biological Research: The compound is used in biological assays to study its effects on cellular processes and pathways.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules with potential therapeutic applications.
Industrial Applications: The compound is explored for its use in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-(Benzylamino)ethyl)-4-(naphthalene-1-sulfonamido)benzamide: This compound shares a benzamide moiety but has different substituents, leading to distinct pharmacological properties.
6-Chloro-N-methylpyrimidin-4-amine: This compound has a similar pyrimidine ring but lacks the benzamide moiety.
Uniqueness
N-(1-(4-Chloro-6-methylpyrimidin-2-yl)ethyl)benzamide is unique due to its specific combination of a chlorinated pyrimidine ring and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88875-03-0 |
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Molecular Formula |
C14H14ClN3O |
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-[1-(4-chloro-6-methylpyrimidin-2-yl)ethyl]benzamide |
InChI |
InChI=1S/C14H14ClN3O/c1-9-8-12(15)18-13(16-9)10(2)17-14(19)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,19) |
InChI Key |
VVUZQLCWKKRACB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(C)NC(=O)C2=CC=CC=C2)Cl |
Origin of Product |
United States |
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